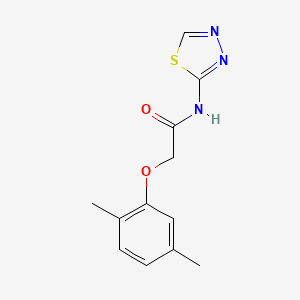![molecular formula C18H17Cl2N5O2S B12129805 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-amino-5-(2-chlorophényl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-méthoxy-5-méthylphényl)acétamide est un composé organique complexe contenant un cycle triazole, connu pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[4-amino-5-(2-chlorophényl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-méthoxy-5-méthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Cela peut être réalisé par cyclisation de dérivés d’hydrazine appropriés avec de la thiourée en milieu acide.
Réactions de substitution :
Acylation : La dernière étape implique l’acylation du dérivé triazole avec de l’acide 4-chloro-2-méthoxy-5-méthylphénylacétique en milieu basique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et l’utilisation du criblage à haut débit pour identifier les catalyseurs et les solvants les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre du cycle triazole.
Réduction : Les réactions de réduction peuvent se produire au niveau des groupes nitro s’ils sont présents dans les dérivés.
Substitution : Le composé est sujet aux réactions de substitution nucléophile, en particulier au niveau des parties chlorophényle et triazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines ou alcools.
Substitution : Divers dérivés triazoles substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Son cycle triazole est un échafaudage polyvalent pour le développement de nouveaux matériaux et catalyseurs.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant qu’agent antimicrobien et antifongique. Le cycle triazole est connu pour sa capacité à inhiber la croissance de divers agents pathogènes.
Médecine
En médecine, ce composé est étudié pour son utilisation potentielle dans le traitement de maladies telles que le cancer et les infections. Sa structure unique lui permet d’interagir avec des cibles biologiques de manière spécifique, ce qui en fait un candidat prometteur pour le développement de médicaments.
Industrie
Sur le plan industriel, le composé peut être utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’agrochimiques et de produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its ability to inhibit the growth of various pathogens.
Medicine
Medicinally, this compound is investigated for its potential use in treating diseases such as cancer and infections. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 2-[4-amino-5-(2-chlorophényl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-méthoxy-5-méthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux enzymes et aux récepteurs, inhibant leur activité. Cela peut entraîner la perturbation des voies biologiques essentielles chez les agents pathogènes ou les cellules cancéreuses, entraînant leur mort ou l’inhibition de leur croissance.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-5-(4-chlorophényl)-1,3,4-thiadiazole : Connu pour ses propriétés antimicrobiennes.
Ester méthylique de l’acide 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoïque : Utilisé dans la synthèse de divers produits pharmaceutiques.
Unicité
Ce qui distingue le 2-[4-amino-5-(2-chlorophényl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-méthoxy-5-méthylphényl)acétamide, c’est sa double fonctionnalité, combinant les propriétés des groupes triazole et chlorophényle. Cette double fonctionnalité renforce son activité biologique et en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C18H17Cl2N5O2S |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O2S/c1-10-7-14(15(27-2)8-13(10)20)22-16(26)9-28-18-24-23-17(25(18)21)11-5-3-4-6-12(11)19/h3-8H,9,21H2,1-2H3,(H,22,26) |
Clé InChI |
ZONZVEWKIVOYJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)

![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)

-yl)methanone](/img/structure/B12129753.png)


![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)
